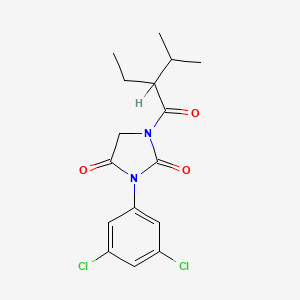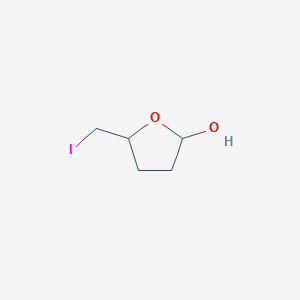
5-(Iodomethyl)oxolan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Iodomethyl)oxolan-2-ol: is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)oxolan-2-ol typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. This reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired product . The reaction conditions often include moderate temperatures and the use of a solvent like acetonitrile to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Iodomethyl)oxolan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Iodomethyl)oxolan-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound to investigate the interactions of halogens with biomolecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of active pharmaceutical ingredients and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5-(Iodomethyl)oxolan-2-ol involves its reactivity with nucleophiles and electrophiles. The iodomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as an intermediate. The hydroxyl group in the oxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
5-(Bromomethyl)oxolan-2-ol: Similar structure but with a bromomethyl group instead of an iodomethyl group.
5-(Chloromethyl)oxolan-2-ol: Contains a chloromethyl group, offering different reactivity compared to the iodomethyl derivative.
5-(Fluoromethyl)oxolan-2-ol: Features a fluoromethyl group, which imparts unique properties due to the presence of fluorine.
Uniqueness: 5-(Iodomethyl)oxolan-2-ol is unique due to the presence of the iodomethyl group, which is larger and more polarizable compared to other halogens. This results in distinct reactivity patterns and makes the compound particularly useful in specific synthetic applications where iodine’s properties are advantageous .
Propiedades
Número CAS |
90930-88-4 |
|---|---|
Fórmula molecular |
C5H9IO2 |
Peso molecular |
228.03 g/mol |
Nombre IUPAC |
5-(iodomethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2 |
Clave InChI |
UNHAQFGNMGLFKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
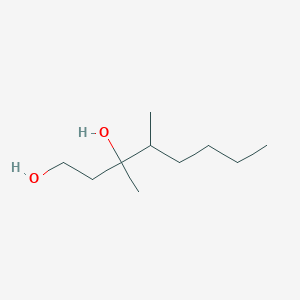
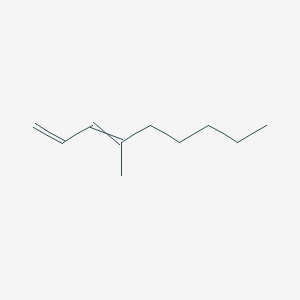

![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

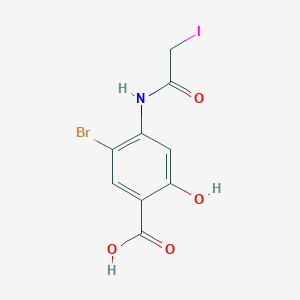
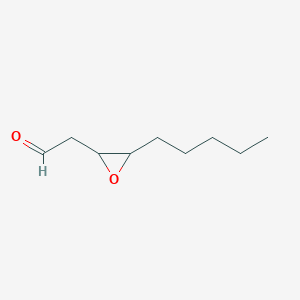
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
